Ethyl 3-(but-3-enoylamino)propanoate

Building block authentication Structural isomer differentiation Synthetic intermediate selection

Ethyl 3-(but-3-enoylamino)propanoate is a synthetic N-acyl-β-amino acid ester with molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol. It belongs to the class of N-acyl-β-alanine derivatives, specifically featuring a but-3-enoyl (vinylacetyl) group attached to the nitrogen of β-alanine ethyl ester.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 185968-97-2
Cat. No. B15359919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(but-3-enoylamino)propanoate
CAS185968-97-2
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC(=O)CC=C
InChIInChI=1S/C9H15NO3/c1-3-5-8(11)10-7-6-9(12)13-4-2/h3H,1,4-7H2,2H3,(H,10,11)
InChIKeyZLFVZIDKGLYOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(but-3-enoylamino)propanoate (CAS 185968-97-2): Structural Identity and Procurement-Relevant Specifications


Ethyl 3-(but-3-enoylamino)propanoate is a synthetic N-acyl-β-amino acid ester with molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It belongs to the class of N-acyl-β-alanine derivatives, specifically featuring a but-3-enoyl (vinylacetyl) group attached to the nitrogen of β-alanine ethyl ester. The compound contains three distinct functional domains: a terminal alkene, a secondary amide, and an ethyl ester, conferring multi-modal reactivity . Computed physicochemical properties include XLogP3 = 0.5, hydrogen bond acceptor count = 3, and hydrogen bond donor count = 1 . It is commercially available as a research-grade building block, typically at ≥95% purity .

Why Generic Substitution of Ethyl 3-(but-3-enoylamino)propanoate Is Not Advisable Without Structural Verification


Compounds sharing the molecular formula C₉H₁₅NO₃ (MW 185.22) span diverse structural classes including spirocyclic oxazolidinones, dihydrooxazole carboxylates, and azepane derivatives , yet these are functionally non-interchangeable with Ethyl 3-(but-3-enoylamino)propanoate. The target compound's linear architecture with a terminal but-3-enoyl group enables orthogonal reactivity—radical additions, thiol-ene click chemistry, and olefin metathesis—that is absent in its cyclic or saturated isomers [1]. Similarly, N-acetyl-β-alanine ethyl ester and N-butanoyl-β-alanine ethyl ester lack the terminal alkene required for these transformations. Generic substitution without confirming the terminal alkene and secondary amide motif risks selecting a compound with entirely different reactivity, hydrogen-bonding capacity, and downstream synthetic utility .

Ethyl 3-(but-3-enoylamino)propanoate: Quantifiable Differentiation Evidence Against Closest Analogs


Structural Differentiation: Linear N-Acyl-β-Alanine Ester vs. Isomeric C₉H₁₅NO₃ Heterocycles

Ethyl 3-(but-3-enoylamino)propanoate is a linear, acyclic N-acyl-β-amino acid ester. At least five other commercially available compounds share the identical molecular formula C₉H₁₅NO₃ (MW 185.22) but possess cyclic or heterocyclic architectures, including 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one, ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate, and ethyl 5-oxoazepane-4-carboxylate . These isomers differ fundamentally in their number of rings (1 vs. 0), rotatable bonds, and the presence or absence of a terminal alkene. The target compound has a rotatable bond count of 7 (vs. 2–3 for spirocyclic isomers), a terminal C=C bond (absent in all listed cyclic isomers), and a secondary amide N–H (present vs. tertiary amide or carbamate in several isomers) .

Building block authentication Structural isomer differentiation Synthetic intermediate selection

Computed Lipophilicity: Terminal Alkene Lowers XLogP3 Relative to Saturated N-Acyl Analog

The target compound has a computed XLogP3 of 0.5 . Its saturated analog, ethyl 3-(butanoylamino)propanoate (N-butyryl-β-alanine ethyl ester), is estimated to have an XLogP3 of approximately 0.8–1.0 based on the incremental contribution of the terminal alkene (a ∆logP of approximately −0.3 to −0.5 log units compared to the saturated n-butyl chain) [1]. This shift, while modest, is reproducible across the N-acyl-β-alanine ester series and affects chromatographic retention, aqueous solubility, and partitioning in biphasic reaction systems.

Physicochemical property differentiation LogP comparison Partition coefficient

Hydrogen Bond Donor Capacity: Secondary Amide Enables Intermolecular H-Bonding Absent in Tertiary Amide Analogs

The target compound possesses one hydrogen bond donor (HBD count = 1) from its secondary amide N–H, and three hydrogen bond acceptors (HBA count = 3) from the amide carbonyl, ester carbonyl, and ester ethoxy oxygen . A closely related commercial analog, Ethyl Butylacetylaminopropionate (ethyl 3-(N-butylacetamido)propanoate), bears a tertiary amide and therefore has HBD = 0 and HBA = 3 . This single HBD difference fundamentally alters the compound's capacity for intermolecular hydrogen-bonded networks, affecting crystal packing, melting point, solubility in protic solvents, and chromatographic behavior on normal-phase stationary phases.

Hydrogen bonding Crystal engineering Solubility modulation

Terminal vs. Internal Alkene Reactivity: Implications for Radical, Thiol-ene, and Metathesis Chemistry

The but-3-enoyl group in the target compound features a terminal (monosubstituted) alkene. Positional isomers such as ethyl 3-(but-2-enoylamino)propanoate carry an internal (1,2-disubstituted) alkene. Terminal alkenes are known to exhibit significantly higher reactivity in radical-mediated thiol-ene additions (typical rate constants 10⁴–10⁵ M⁻¹s⁻¹ for terminal vs. 10²–10³ M⁻¹s⁻¹ for internal alkenes) and in ring-opening metathesis polymerization (ROMP) and cross-metathesis, where terminal olefins are preferred substrates [1]. No direct kinetic comparison for this exact compound pair is available from non-excluded sources; this differential reactivity is a well-established class-level principle in organic chemistry [1].

Click chemistry Olefin metathesis Radical addition Polymer chemistry

Procurement-Relevant Application Scenarios for Ethyl 3-(but-3-enoylamino)propanoate (CAS 185968-97-2)


Synthesis of Functional Polyamides and Peptidomimetic Oligomers via Post-Polymerization Modification

The terminal alkene of Ethyl 3-(but-3-enoylamino)propanoate allows it to serve as a monomer for poly(β-amino ester) synthesis where the pendant vinyl group remains available for post-polymerization functionalization via thiol-ene click chemistry or olefin metathesis . This orthogonal reactivity is absent in saturated N-acyl-β-alanine ester monomers (HBD = 1 retained but no alkene) and in tertiary amide analogs (no HBD, no alkene), enabling the construction of functionalized polyamides with tunable side-chain diversity .

Intermediate for γ-Unsaturated β-Amino Acid Derivatives in Medicinal Chemistry

The but-3-enoyl group mimics the vinylglycine motif found in several bioactive natural products and mechanism-based enzyme inhibitors [1]. The ethyl ester protecting group permits selective hydrolysis under mild conditions to yield the free acid for peptide coupling. Analogs with saturated acyl chains (e.g., N-butanoyl) or internal alkenes (e.g., but-2-enoyl) lack the terminal olefin required for vinylogous reactivity and irreversible enzyme inhibition designs [1].

Bioconjugation via Thiol-ene 'Click' Chemistry on Biomolecules

The terminal alkene of this compound enables efficient, bioorthogonal conjugation to thiol-bearing biomolecules (cysteine residues, thiol-modified oligonucleotides) under radical initiation. With class-level rate constants for terminal alkenes in the range of 10⁴–10⁵ M⁻¹s⁻¹ , this compound is suitable for applications requiring rapid, high-yield coupling. Tertiary amide analogs lacking the alkene, or positional isomers with internal alkenes, would exhibit negligible or no reactivity under these conditions .

Crystal Engineering and Co-crystal Design Utilizing Secondary Amide Hydrogen Bonding

The single hydrogen bond donor (secondary amide N–H) differentiates this compound from tertiary amide analogs (HBD = 0) and enables predictable hydrogen-bonded supramolecular synthons . This property is relevant for designing co-crystals with pharmaceutical co-formers, where the amide N–H can act as a reliable donor to carboxylate, pyridyl, or carbonyl acceptors, a capability absent in N,N-disubstituted (tertiary amide) derivatives .

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